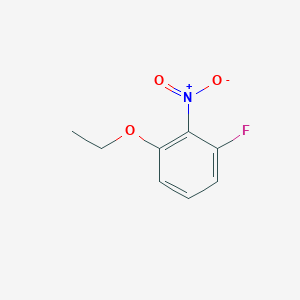

1-Ethoxy-3-fluoro-2-nitrobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxy-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCBMQYUILGWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 3 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-Ethoxy-3-fluoro-2-nitrobenzene. This reaction class is characterized by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The efficiency and outcome of these reactions are heavily dependent on the electronic nature of the substituents on the benzene (B151609) ring.

Electron-Withdrawing Group Activation by the Nitro Moiety

The nitro (–NO₂) group plays a crucial role in activating the benzene ring of this compound towards nucleophilic attack. libretexts.orgcsbsju.edu As a potent electron-withdrawing group, the nitro moiety significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by electron-rich nucleophiles. libretexts.orgcsbsju.edu This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the intermediate carbanion, known as the Meisenheimer complex, through resonance. libretexts.orglibretexts.org In the case of this compound, the nitro group is ortho to the fluorine atom, a common leaving group in SNAr reactions, thereby strongly activating this position for nucleophilic substitution. masterorganicchemistry.comcsbsju.edu

Displacement of the Fluorine Atom by Various Nucleophiles

The fluorine atom in this compound serves as an excellent leaving group in SNAr reactions. csbsju.edu This may seem counterintuitive given the strength of the carbon-fluorine bond. However, in the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the nucleophilic attack. masterorganicchemistry.comcsbsju.edu The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. nih.gov

A variety of nucleophiles can displace the fluorine atom in activated aryl fluorides. Common nucleophiles include alkoxides (like ethoxide), hydroxides, and amines. csbsju.edu For instance, the reaction of a similar compound, 1-fluoro-4-nitrobenzene, with an ethoxide anion leads to the formation of 1-ethoxy-4-nitrobenzene. chegg.com

Table 1: Examples of Nucleophiles in SNAr Reactions

| Nucleophile | Product Type |

| Alkoxide (e.g., CH₃O⁻) | Aryl ether |

| Hydroxide (B78521) (OH⁻) | Phenol (B47542) |

| Amine (e.g., RNH₂) | Aryl amine |

| Azide (N₃⁻) | Aryl azide |

Detailed Mechanistic Pathways: Meisenheimer Complex Intermediates

The mechanism of SNAr reactions of this compound proceeds through a two-step addition-elimination pathway. libretexts.org The first and typically rate-determining step is the attack of the nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this intermediate. libretexts.org

In the second step of the mechanism, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. csbsju.edu

The polarity of the solvent can significantly influence the rate of SNAr reactions. Generally, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are known to accelerate these reactions. researchgate.netacs.org This is because they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its nucleophilicity. nih.gov

In contrast, protic solvents, such as methanol, can form hydrogen bonds with the nucleophile, which can decrease its reactivity and thus slow down the reaction. nih.gov The activation energy of the reaction can be affected by the differential solvation of the reactants and the transition state. Computational studies on similar systems have shown that the activation free energies are higher in the gas phase and are lowered in the presence of a solvent. acs.org The transition state leading to the Meisenheimer complex is highly polar, and its stabilization by a polar solvent can lower the activation energy.

Table 2: Relative Rate Constants of a Typical SNAr Reaction in Different Solvents

| Solvent | Relative Rate Constant | Type |

| Methanol | 1 | Protic |

| N,N-Dimethylformamide (DMF) | ~10³ | Aprotic |

| Dimethyl Sulfoxide (DMSO) | ~10⁴ | Aprotic |

Note: Data is illustrative and represents general trends observed in SNAr reactions.

While SNAr reactions are often carried out without a catalyst, certain substances can influence the reaction kinetics. For instance, in some cases, the presence of a base can catalyze the reaction by deprotonating a nucleophile, thereby increasing its nucleophilicity. researchgate.net

Furthermore, recent research has explored the role of ionic liquids and even other anions in potentially catalyzing SNAr reactions. researchgate.net It has been suggested that an anion might exhibit catalytic effects, and the combination of a protic solvent and a counter-ion can, under certain conditions, promote the reaction. researchgate.net The specific catalytic effects on the SNAr reactions of this compound would require specific experimental investigation.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. youtube.com In contrast to SNAr reactions, EAS is favored by electron-donating groups and disfavored by electron-withdrawing groups. minia.edu.eg

The benzene ring of this compound is considered strongly deactivated towards electrophilic attack due to the presence of the powerful electron-withdrawing nitro group and the inductively withdrawing fluorine atom. minia.edu.egyoutube.com The ethoxy group, while being an ortho-, para-director and activating in its own right, is unlikely to overcome the strong deactivating effects of the other two substituents. quora.com

Therefore, electrophilic aromatic substitution on this compound is expected to be very slow and require harsh reaction conditions. quora.com The directing effects of the substituents would also be in opposition. The ethoxy group would direct incoming electrophiles to the positions ortho and para to it, while the nitro group would direct them to the meta position. This would likely lead to a mixture of products if a reaction were to occur. For example, in the case of bromination with Br₂/FeBr₃, the powerful deactivation by the nitro group might lead to no reaction under standard conditions. quora.com

Directing and Deactivating Effects of the Nitro and Ethoxy Groups on the Aromatic Ring

The reactivity of a substituted benzene ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by the nature of the substituents it carries. These substituents can be broadly categorized as either activating or deactivating groups. wikipedia.orgmasterorganicchemistry.com Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the reaction rate. masterorganicchemistry.comchemistrytalk.org This is a consequence of their ability to either donate or withdraw electron density from the aromatic ring. libretexts.org

The nitro group (-NO2) is a potent deactivating group. numberanalytics.com Its strong electron-withdrawing nature arises from both inductive effects and resonance effects. The nitrogen atom in the nitro group bears a partial positive charge, which inductively pulls electron density away from the ring through the sigma bond. youtube.com Furthermore, the nitro group can withdraw electron density from the aromatic ring via resonance, creating partial positive charges at the ortho and para positions. youtube.comwikipedia.org This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. msu.edu Consequently, harsher reaction conditions are often required for electrophilic substitution on nitrobenzene (B124822) compared to benzene. wikipedia.org The deactivating nature of the nitro group means it directs incoming electrophiles to the meta position, as the ortho and para positions are significantly destabilized in the intermediate carbocation (arenium ion) formed during the reaction. youtube.comlibretexts.org

In contrast, the ethoxy group (-OCH2CH3) is an activating group. masterorganicchemistry.com While the oxygen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons to the aromatic ring through resonance is the dominant factor. masterorganicchemistry.comlibretexts.org This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. wikipedia.org Therefore, the ethoxy group is an ortho, para-director. libretexts.org

In this compound, the directing effects of these groups are in opposition. The strongly deactivating nitro group at position 2 would favor meta substitution (at positions 4 and 6), while the activating ethoxy group at position 1 would direct incoming electrophiles to the ortho (position 6) and para (position 4) positions. The fluorine atom at position 3, being a deactivating but ortho, para-directing halogen, further complicates the reactivity landscape. libretexts.org The ultimate regioselectivity of an electrophilic substitution reaction on this molecule would depend on the specific reaction conditions and the nature of the electrophile.

Fundamental Mechanistic Principles of EAS on Activated/Deactivated Arenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism. masterorganicchemistry.com

The first step, which is the rate-determining step, involves the attack of the π electrons of the aromatic ring on the electrophile (E+). masterorganicchemistry.com This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmsu.edu The stability of this intermediate is crucial in determining the reaction rate. wikipedia.org

On activated arenes , which bear electron-donating groups like the ethoxy group, the arenium ion is stabilized. The electron-donating group can delocalize the positive charge through resonance, lowering the activation energy of the first step and thus increasing the reaction rate. wikipedia.orglibretexts.org

On deactivated arenes , which have electron-withdrawing groups like the nitro group, the arenium ion is destabilized. The electron-withdrawing group intensifies the positive charge on the ring, raising the activation energy and slowing down the reaction. wikipedia.orgmsu.edu

The second step of the EAS mechanism is the rapid deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substitution product. masterorganicchemistry.com

The regioselectivity of EAS on substituted benzenes is also explained by the stability of the arenium ion intermediates. For an activating, ortho, para-directing group, the positive charge in the arenium ion formed by attack at the ortho and para positions can be delocalized onto the substituent, leading to a more stable intermediate. For a deactivating, meta-directing group, attack at the meta position avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing group, which would be a highly destabilized arrangement. libretexts.org

Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino group is a synthetically important transformation in organic chemistry, providing a route to aromatic amines. acs.orgwikipedia.org Aromatic amines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com

Several methods are available for the reduction of aromatic nitro compounds: wikipedia.orgyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgyoutube.com This is a clean and efficient method, but care must be taken as it can also reduce other functional groups like alkenes and alkynes. youtube.com

Dissolving Metal Reductions: This classic method employs a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid (HCl). youtube.comyoutube.com A subsequent workup with a base is required to neutralize the acid and liberate the free amine. youtube.com This method is often used when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Other Reducing Agents: A variety of other reagents can effect the reduction of nitro groups, including sodium hydrosulfite (Na2S2O4), sodium sulfide (B99878) (Na2S), and metal hydrides, although metal hydrides can sometimes lead to the formation of azo compounds. wikipedia.org Recent research has also explored the use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4 for this transformation. jsynthchem.com

For this compound, the choice of reducing agent would depend on the desired selectivity and the presence of other functional groups. Given the presence of the aryl ether linkage, milder reduction conditions might be preferable to avoid its cleavage.

Other Chemical Transformations and Functional Group Interconversions

The aryl ether linkage, such as the ethoxy group in this compound, can be cleaved under certain reaction conditions. The cleavage of aryl ethers is a key reaction in the depolymerization of lignin (B12514952), a complex polymer rich in aryl ether bonds. rsc.orgnih.gov

Methods for aryl ether cleavage often involve:

Acid Catalysis: Strong acids can promote the cleavage of aryl ethers, particularly α-O-4 linkages found in lignin model compounds. nih.gov The reaction often proceeds through an SN1-type mechanism involving a stable carbocation intermediate. nih.gov

Hydrogenolysis: This method combines a hydrogenation catalyst with a Lewis acid. rsc.orgnih.gov The Lewis acid activates the ether linkage, making it more susceptible to cleavage by the metal catalyst in the presence of hydrogen.

Oxidative Cleavage: Reactive oxygen species, such as hydroxyl radicals, can also be used to cleave aryl-alkyl ether linkages. researchgate.net

In the context of this compound, harsh acidic conditions or strong reducing conditions used for other transformations could potentially lead to the cleavage of the ethoxy group, yielding the corresponding phenol.

Steric hindrance, the repulsion between electron clouds of nearby atoms or groups, can significantly influence the rates and selectivity of chemical reactions. numberanalytics.com In aromatic chemistry, bulky substituents can impede the approach of a reagent to a particular site on the ring. numberanalytics.comnumberanalytics.com

In the case of this compound, the substituents are positioned ortho to each other. This arrangement could lead to steric crowding around the reaction centers. For instance, in an electrophilic aromatic substitution reaction, the ethoxy and nitro groups might sterically hinder the approach of the electrophile to the adjacent positions. This could affect the ortho/para/meta product distribution. numberanalytics.com

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, or FT-Raman data could be located. The search yielded information on related compounds, but a thorough and scientifically accurate article on this compound as per the requested outline cannot be generated without the specific spectral analysis and data tables for the compound .

To provide a comprehensive and accurate analysis as mandated by the user's instructions, detailed experimental data is essential for each specified spectroscopic technique. This includes chemical shifts (δ) and coupling constants (J) for NMR spectroscopy, and precise vibrational frequencies for FTIR and FT-Raman spectroscopy. As this foundational information is not available in the public domain through the conducted searches, the generation of an article with the required level of scientific detail and authority is not possible at this time.

Further research or direct experimental analysis of this compound would be required to produce the data necessary to fulfill the request.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation.

For "1-Ethoxy-3-fluoro-2-nitrobenzene," the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aromatic nitro compounds in EI-MS is well-documented and typically involves characteristic losses of the nitro group and its components. Key fragmentation pathways for nitroaromatics include the loss of •NO2, •NO, and O. nih.gov The presence of an ethoxy group introduces additional fragmentation routes, primarily through cleavage of the ether bond.

Expected Fragmentation Pattern for this compound in EI-MS:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [C8H8FNO3]+• | Molecular Ion (M+•) | 185 |

| [C8H8FO2]+• | Loss of •NO | 155 |

| [C8H8FO]+ | Loss of •NO2 | 139 |

| [C6H4FO]+ | Loss of C2H4 from [M-NO2]+ | 111 |

| [C6H5FNO2]+• | Loss of C2H3• | 158 |

| [C2H5]+ | Ethyl cation | 29 |

This table presents a predictive fragmentation pattern based on known fragmentation behaviors of nitroaromatic and ethoxy-substituted benzene (B151609) compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of non-volatile and thermally labile compounds. For "this compound," LC-MS, especially when coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to produce a prominent protonated molecule [M+H]+ or a molecular anion [M-H]-.

In ESI, the ionization efficiency of nitroaromatic compounds can vary depending on their structure. nih.gov For "this compound," positive ion mode would likely yield the [M+H]+ ion at m/z 186. Negative ion mode might be less efficient for this compound unless deprotonation is facilitated by other functional groups.

APCI is another suitable ionization technique for relatively nonpolar compounds like nitrobenzene (B124822) derivatives. mdpi.com In negative APCI, halogenated nitrobenzenes can form characteristic ions through electron capture [M]•− or substitution reactions [M − F + O]−. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the precursor ion, providing further structural information. For instance, the fragmentation of the [M+H]+ ion could involve the neutral loss of ethylene (C2H4) from the ethoxy group or the loss of the nitro group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC-MS analysis. In this technique, the compound is first separated from a mixture based on its boiling point and polarity on a chromatographic column and then detected by a mass spectrometer.

The mass spectra obtained from GC-MS using electron ionization would be identical to those from direct insertion EI-MS, providing a characteristic fragmentation pattern for identification. nih.gov The retention time from the gas chromatograph provides an additional layer of identification. The use of different capillary columns, such as a nonpolar DB-5 or a more polar DB-1701, can be optimized for the separation of nitroaromatic compounds from complex mixtures. epa.gov

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of "this compound," it would be possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This information would reveal the planarity of the benzene ring, the orientation of the ethoxy, fluoro, and nitro substituents relative to the ring, and the intermolecular interactions in the crystal lattice.

While no specific crystallographic data for "this compound" is publicly available, studies on related nitrobenzene derivatives provide insights into the expected structural features. For instance, the nitro group is often twisted out of the plane of the benzene ring to some extent. acs.org The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O and C-H···F hydrogen bonds.

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-C, C-N, N-O, C-O, C-F |

| Bond Angles | Angles between atoms |

| Torsional Angles | Dihedral angle of the nitro group relative to the benzene ring |

This table is illustrative and represents the type of data that would be obtained from an X-ray crystallographic analysis.

Chromatographic and Other Quantitative Analytical Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds. tandfonline.comtandfonline.commtc-usa.comepa.gov For the purity assessment of "this compound," a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. "this compound," being a relatively nonpolar compound, would be well-retained on a C18 column. The composition of the mobile phase can be optimized to achieve good resolution from any potential impurities. Detection is commonly performed using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV region, typically around 254 nm. tandfonline.comtandfonline.com

A typical HPLC method for the analysis of "this compound" might involve the following conditions:

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

By calibrating the instrument with standards of known concentration, HPLC can be used for the accurate quantification of "this compound" and for determining its purity by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC-FID) for Volatile Compound Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase.

In a typical analysis, a sample of this compound dissolved in a suitable solvent is injected into the GC system. The compound volatilizes and is carried by an inert gas through a capillary column. The separation from any impurities, such as starting materials, byproducts, or residual solvents, is achieved based on differences in boiling points and interactions with the column's stationary phase. As each separated component exits the column, it is combusted in a hydrogen-air flame. The resulting ions generate an electrical signal that is proportional to the mass of carbon atoms, allowing for sensitive quantification.

The purity of the this compound sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak corresponding to the target compound.

Table 1: Illustrative GC-FID Parameters for Purity Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Expected Result | A single major peak indicating high purity |

Capillary Electrophoresis (CZE) for Ionic Species

Capillary Zone Electrophoresis (CZE) is an analytical technique that separates species based on their charge-to-mass ratio in an electric field. While GC-FID is ideal for neutral volatile compounds, CZE is particularly powerful for analyzing ionic species or compounds that are non-volatile or thermally labile.

For a neutral molecule like this compound, direct analysis by CZE is not feasible as it lacks a net charge and therefore will not migrate in the electric field. However, the technique is invaluable for detecting and quantifying any ionic impurities that may be present in the sample, such as salts or charged byproducts from the synthesis process. The sample is introduced into a narrow capillary filled with a conductive buffer solution, and a high voltage is applied. Cations, anions, and neutral molecules (which move with the electroosmotic flow) separate into distinct zones and are detected as they pass a detector window, typically a UV-Vis spectrophotometer. The absence of significant peaks other than the neutral bulk flow marker would indicate high purity with respect to ionic contaminants.

Elemental Analysis (CHNS) for Empirical Formula Determination

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis provides experimental validation of the compound's empirical formula, which can be compared against the theoretical composition calculated from its proposed molecular structure.

A precisely weighed sample of this compound is subjected to high-temperature combustion in an oxygen-rich atmosphere. This process converts the carbon, hydrogen, and nitrogen within the molecule into their respective gaseous oxides (CO₂, H₂O, and NOx). These gases are then separated and quantified by a detector. The results are presented as a weight percentage of each element.

Table 2: Elemental Analysis Data for C₈H₈FNO₃

| Element | Theoretical Mass % | Experimental Mass % (Typical Acceptance Range) |

| Carbon (C) | 51.89% | 51.89% ± 0.4% |

| Hydrogen (H) | 4.35% | 4.35% ± 0.4% |

| Nitrogen (N) | 7.56% | 7.56% ± 0.4% |

| Sulfur (S) | 0.00% | Not Applicable |

Computational Chemistry and Theoretical Modeling of 1 Ethoxy 3 Fluoro 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 1-Ethoxy-3-fluoro-2-nitrobenzene with a high degree of accuracy.

Optimization of Molecular Geometries and Vibrational Frequencies

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Computational studies on nitrobenzene (B124822) and its derivatives have shown that the optimized structures are often planar, a characteristic attributed to the benzene (B151609) ring. unpatti.ac.idunpatti.ac.id The presence of substituents, such as the ethoxy, fluoro, and nitro groups in this compound, would be expected to cause slight deviations in bond lengths and angles from those of unsubstituted benzene. unpatti.ac.idunpatti.ac.id

Geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 3-21G(d), to achieve a balance between accuracy and computational cost. unpatti.ac.idunpatti.ac.id The resulting optimized structure provides key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N | ~1.47 Å | |

| N-O | ~1.22 Å | |

| C-F | ~1.35 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| O-C (ethyl) | ~1.43 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-N | ~119° | |

| O-N-O | ~124° | |

| C-C-F | ~119° | |

| C-C-O (ethoxy) | ~121° | |

| Note: These values are illustrative and based on typical bond lengths and angles for similar substituted nitrobenzenes. |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of the chemical bonds.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

In substituted nitrobenzenes, the HOMO and LUMO energy levels are significantly influenced by the nature and position of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, like the nitro group, tend to lower the energy of the frontier orbitals, while electron-donating groups have the opposite effect. researchgate.net The interplay of the electron-withdrawing nitro and fluoro groups and the electron-donating ethoxy group in this compound would result in a unique electronic structure.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Note: These values are illustrative and represent a plausible scenario based on data for related nitroaromatic compounds. |

The distribution of the HOMO and LUMO across the molecule can also be visualized. For many nitroaromatic compounds, the LUMO is often localized on the nitro group and the benzene ring, indicating that these are the likely sites for nucleophilic attack or electron acceptance. rsc.org

Calculation of Activation Energies for Reaction Mechanisms

DFT calculations are instrumental in elucidating reaction mechanisms by determining the activation energies of potential reaction pathways. The activation energy is the minimum energy required for a chemical reaction to occur and is represented by the energy of the transition state relative to the reactants.

For a molecule like this compound, computational studies could explore various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. By mapping the potential energy surface and locating the transition state structures, the activation energy for each step can be calculated. This information is vital for predicting the feasibility and rate of a reaction. For example, studies on the dissociation of nitrobenzene have utilized computational methods to calculate the energy barrier for the breaking of the C-N bond. acs.org

Thermodynamic Parameters of Reaction Pathways

Beyond activation energies, DFT calculations can provide a wealth of thermodynamic data for reaction pathways, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These parameters are essential for determining the spontaneity and equilibrium position of a chemical reaction.

Computational studies on fluoronitrobenzene isomers, for instance, have successfully determined their standard molar enthalpies of formation in the gas phase. nih.gov Such calculations for this compound and its potential reaction products would allow for a comprehensive thermodynamic characterization of its chemical transformations.

Quantum Mechanical Studies of Intermolecular Interactions

Quantum mechanical methods are also employed to study the non-covalent interactions between this compound and other molecules. These intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, are critical in determining the physical properties of the compound in condensed phases and its interactions with biological targets.

By calculating the interaction energies and analyzing the nature of these forces, a deeper understanding of the molecule's behavior in different chemical environments can be achieved. For example, the presence of the fluorine atom and the nitro group could facilitate specific intermolecular interactions that influence its crystal packing or solvation.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. youtube.comyoutube.comyoutube.comyoutube.com For this compound, MD simulations can be used to explore its conformational landscape and the influence of solvent molecules on its structure and dynamics.

The ethoxy group in this compound has rotational freedom, leading to different possible conformations. MD simulations can sample these conformations over time, providing insights into their relative populations and the energy barriers between them.

Furthermore, by explicitly including solvent molecules in the simulation, the effects of the chemical environment on the solute's conformation and properties can be investigated. This is particularly important for understanding how the molecule behaves in solution, which is often the medium for chemical reactions.

Applications and Advanced Materials Chemistry Utilizing 1 Ethoxy 3 Fluoro 2 Nitrobenzene

Strategic Building Block in Complex Organic Synthesis

1-Ethoxy-3-fluoro-2-nitrobenzene is recognized as a key intermediate and organic building block in the field of organic synthesis. clearsynth.combldpharm.com Its utility stems from the presence of multiple, distinct reactive sites on the aromatic ring, which can be selectively targeted to construct more intricate molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups activates the benzene (B151609) ring for certain types of reactions, while the ethoxy group can influence the molecule's solubility and steric interactions. cymitquimica.comresearchgate.net

Chemists utilize such building blocks as foundational components for the bottom-up assembly of complex structures, including supramolecular complexes and other elaborate organic constructs. The specific arrangement of substituents on this compound allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings. The fluorine atom can also be a site for nucleophilic aromatic substitution, further adding to the compound's synthetic versatility.

Precursor in Pharmaceutical and Agrochemical Research and Development

Nitroaromatic compounds are a well-established class of precursors for the synthesis of a wide range of chemicals, including pharmaceuticals and agrochemicals. nih.govontosight.ai The functional groups present in these compounds provide the necessary handles for synthetic transformations leading to biologically active molecules.

Synthesis of Biologically Active Molecules and Drug Candidates

This compound serves as a precursor in the synthesis of biologically active molecules and potential drug candidates. clearsynth.com The nitro group, in particular, is a versatile functional group in medicinal chemistry. acs.org It can be a key feature in a pharmacophore or can be chemically modified, most commonly through reduction to an amine, to generate new functionalities. This resulting amino group is a common feature in many pharmaceutical compounds and can be further elaborated to introduce desired properties.

Nitrobenzene (B124822) derivatives, as a class, are precursors to a variety of drugs, including the broad-spectrum antibiotic chloramphenicol. drugbank.com Research has also explored substituted nitrobenzene derivatives for their potential analgesic, hemostatic, antipruritic, antitussive, and antiasthmatic actions. google.com The synthesis of benzimidazole (B57391) derivatives, which possess a wide range of pharmacological activities including anticancer and antimicrobial properties, can start from precursors like substituted o-phenylenediamines, which are often prepared by the reduction of the corresponding dinitro compounds or nitroanilines. rsc.org The unique substitution pattern of this compound makes it a valuable starting material for creating novel compounds to be screened for various biological activities.

Design of Novel Scaffolds for Medicinal Chemistry

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of potential drug candidates. This compound provides a distinct and valuable scaffold for the design of novel therapeutic agents. The specific arrangement of the ethoxy, fluoro, and nitro groups offers a unique three-dimensional shape and electronic distribution that can be exploited in drug design.

The development of new drugs often relies on the creation of novel molecular frameworks that can interact with biological targets in new ways. researchgate.netnih.gov The nitroimidazole scaffold, for example, has been a cornerstone in the development of drugs for infectious diseases and cancer. nih.gov Similarly, the substituted benzene ring of this compound can serve as the foundation for building new classes of compounds. By systematically modifying the functional groups of this scaffold, medicinal chemists can explore new chemical space and develop molecules with improved potency, selectivity, and pharmacokinetic properties.

Role in the Development of Functional Materials

The application of this compound extends beyond the life sciences into the realm of materials chemistry. Its electronic properties make it a candidate for incorporation into advanced functional materials.

Incorporation into Polymeric Architectures

Nitro-containing monomers are utilized in the synthesis of aromatic polymers. researchgate.net The nitro group can be chemically transformed, often into an amino group, which can then act as a reactive site for polymerization reactions. This allows for the incorporation of the substituted benzene ring into the main chain or as a pendant group on a polymer. For example, the synthesis of aromatic polyamides and polyimides can involve diamine monomers, which can be prepared from nitro precursors. researchgate.net

The properties of the resulting polymer, such as thermal stability, solubility, and mechanical strength, can be tuned by the choice of the monomer. The inclusion of the fluoro and ethoxy groups from the this compound monomer could impart specific desirable characteristics to the final polymeric material. The reduction of nitroaromatic compounds supported on a polymer reagent is also a known method, highlighting the interplay between these compounds and polymer chemistry. google.com

Materials with Electrochromic and Fluorescent Properties

The development of materials with tunable optical and electronic properties is a significant area of materials science. The electronic nature of this compound suggests its potential use in creating materials with electrochromic (color change with applied voltage) and fluorescent properties. The strong electron-withdrawing character of the nitro group, combined with the electronegativity of the fluorine atom, significantly influences the electronic structure of the benzene ring. researchgate.net

These electronic effects can be harnessed in the design of fluorescent dyes and probes. The fluorescence of benzene derivatives is highly dependent on the nature and position of substituents. optica.orgresearchgate.net For instance, the introduction of electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals, thereby affecting its absorption and emission spectra. researchgate.net Nitroaromatic compounds have been investigated for their quenching effects on fluorescent polymers in sensor applications, and substituted benzenes form the basis of many fluorescent materials. mdpi.comnih.gov Furthermore, the principles of nucleophilic aromatic substitution, a reaction for which nitro-activated benzene rings are well-suited, are used to design fluorescent probes for biological sensing. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Synthetic Methodologies

The traditional synthesis of aromatic ethers often relies on methods like the Williamson ether synthesis, which can involve harsh reaction conditions and the use of hazardous solvents. Future research will increasingly focus on developing greener alternatives for the synthesis of 1-ethoxy-3-fluoro-2-nitrobenzene, likely through the nucleophilic aromatic substitution (SNAr) of a suitable precursor such as 1,3-difluoro-2-nitrobenzene (B107855) or 1-fluoro-2-nitro-3-halobenzene with sodium ethoxide. Key areas of exploration for greening this synthesis include:

Benign Solvents: A significant push is being made to replace common dipolar aprotic solvents like DMF and DMSO, which have associated toxicity and disposal issues. acsgcipr.org Research into the use of more environmentally friendly solvents is crucial. Promising alternatives that could be investigated for the synthesis of this compound include:

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has been demonstrated as an effective and recyclable solvent for nucleophilic aromatic substitution reactions of nitrogen-containing heterocycles, often leading to excellent yields in short reaction times. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive as recyclable reaction media. rsc.orgacs.org Their unique solvating properties can enhance the reactivity of fluoride (B91410) ions in substitution reactions. koreascience.kracs.orgfrontiersin.org

Water: As the ultimate green solvent, water is an ideal medium for chemical reactions. nih.gov The development of methodologies that allow for the synthesis of this compound in aqueous systems would be a significant advancement.

Micellar Catalysis: This technique utilizes surfactants to form micelles in water, creating nanoreactors that can solubilize organic substrates and facilitate reactions. nih.govpublish.csiro.auresearchgate.netfigshare.comacs.org Research has shown that SNAr reactions can be effectively carried out in water at or near room temperature using "benign-by-design" surfactants like TPGS-750-M. nih.govresearchgate.netfigshare.comacs.org Exploring micellar catalysis for the ethoxylation of a suitable fluoronitrobenzene precursor could lead to a highly efficient and sustainable synthetic route.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. Investigating the synthesis of this compound using flow chemistry could lead to a more efficient and controlled manufacturing process.

Investigation of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis and subsequent transformations of this compound, future research will likely focus on the following areas:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, enabling reactions to proceed under mild conditions. thieme-connect.de Research has demonstrated its utility in C-O bond formation and in the nucleophilic aromatic substitution of unactivated fluoroarenes. unc.eduresearchgate.netnih.govresearchgate.netorganic-chemistry.orgrsc.orgsigmaaldrich.com The application of photocatalysis to the synthesis of this compound could offer a low-energy and highly selective alternative to traditional thermal methods.

Nanoparticle Catalysis: Metal nanoparticles, owing to their high surface-area-to-volume ratio, often exhibit unique catalytic properties. mdpi.com Copper and palladium nanoparticles have been shown to be effective catalysts for C-O cross-coupling reactions, which are fundamental to ether synthesis. rsc.orgacs.org Furthermore, nanoparticle catalysts have been successfully employed in aqueous micellar catalysis for C-N cross-coupling reactions at parts-per-million (ppm) catalyst loadings, a principle that could be extended to C-O bond formation. nih.govacs.org The development of robust and recyclable nanoparticle catalysts for the synthesis of this compound is a promising research avenue.

Enzyme-Inspired and Biocatalysis: Nature provides a blueprint for highly selective and efficient catalysis. Researchers are developing small-molecule catalysts that mimic the function of enzymes by bringing reactants into close proximity and in the correct orientation. illinois.edu Additionally, the direct use of enzymes (biocatalysis) for reactions such as aromatic nitration is being explored. acs.org While the direct enzymatic synthesis of this compound may be challenging, the principles of enzyme catalysis can guide the design of new, highly selective synthetic catalysts. The photoenzymatic O-demethylation of aryl methyl ethers has also been demonstrated, suggesting the potential for enzymatic modification of related compounds. acs.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. For a compound like this compound, AI and machine learning (ML) can accelerate discovery and optimization in several ways:

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-Ethoxy-3-fluoro-2-nitrobenzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene derivative. Key steps include:

- Ethoxylation : Use sodium ethoxide (NaOEt) in anhydrous ethanol under reflux (70–80°C) to introduce the ethoxy group via nucleophilic aromatic substitution (SNAr). Ensure moisture-free conditions to avoid hydrolysis .

- Nitration : Introduce the nitro group using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts. The fluorine atom directs nitration to the ortho position relative to the ethoxy group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the product.

Q. Table 1: Reagents and Conditions for Key Steps

| Step | Reagents/Conditions | Temperature | Key Considerations |

|---|---|---|---|

| Ethoxylation | NaOEt, anhydrous ethanol, reflux | 70–80°C | Moisture-sensitive |

| Nitration | HNO₃/H₂SO₄, ice bath | 0–5°C | Slow addition to control exotherm |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during large-scale reactions .

- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to mitigate inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct skin contact due to potential irritancy .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) at 254 nm UV detection. Purity >98% is acceptable for most research applications .

- Structural Confirmation :

Advanced Research Questions

Q. How can competing reaction pathways during nitration be systematically controlled?

Methodological Answer: Competing nitration at the para position (relative to fluorine) can occur due to the electron-withdrawing effect of the nitro group. Mitigation strategies include:

- Temperature Control : Maintain nitration at ≤5°C to favor kinetic over thermodynamic products .

- Solvent Optimization : Use polar aprotic solvents (e.g., nitromethane) to stabilize the transition state for ortho-nitration .

- Substituent Tuning : Pre-functionalize the benzene ring with meta-directing groups (e.g., sulfonic acid) before introducing ethoxy and nitro groups.

Q. What computational methods are recommended for predicting substituent effects on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-311+G(d,p) basis set provides accurate activation energy barriers for nitration .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS. For example, solvation shells in ethanol can stabilize intermediates during ethoxylation .

Q. Table 2: Key Computational Parameters

| Method | Software | Basis Set | Output Relevance |

|---|---|---|---|

| DFT | Gaussian 16 | B3LYP/6-311+G(d,p) | Fukui indices, transition states |

| MD | GROMACS | OPLS-AA | Solvent-solute interactions |

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare ¹H/¹³C NMR data with NIST Chemistry WebBook entries for halogenated nitrobenzenes . Discrepancies in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CH₂O-) to confirm peak assignments in complex spectra .

- Collaborative Reproducibility : Share raw data (e.g., JCAMP-DX files) via open-access repositories to enable independent verification .

Q. What strategies optimize the reduction of the nitro group to an amine without side reactions?

Methodological Answer:

- Catalytic Hydrogenation : Use 10% Pd/C in ethanol under 30 psi H₂ at 50°C. Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc).

- Chemoselectivity : Add a catalytic amount of FeCl₃ to suppress dehalogenation of the fluorine atom .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.